molecular formula C14H15NS B13933388 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine

6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine

Cat. No.: B13933388
M. Wt: 229.34 g/mol
InChI Key: VUNANVJMYGBHFS-UHFFFAOYSA-N
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Description

6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine is a heterocyclic compound that incorporates both a benzothiophene and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine typically involves the construction of the benzothiophene ring followed by the formation of the tetrahydropyridine moiety. One common method involves the use of Friedel-Crafts acylation to introduce the benzothiophene ring, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the tetrahydropyridine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler analog lacking the tetrahydropyridine ring.

    2,3,4,5-Tetrahydropyridine: A simpler analog lacking the benzothiophene ring.

    6-Benzo[b]thien-2-yl-2,3,4,5-tetrahydro-3-methylpyridine: A positional isomer with the benzothiophene ring attached at a different position.

Uniqueness

6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine is unique due to the combination of the benzothiophene and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

6-(1-benzothiophen-3-yl)-3-methyl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C14H15NS/c1-10-6-7-13(15-8-10)12-9-16-14-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3

InChI Key

VUNANVJMYGBHFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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